2,5-Dimethoxy-3-nitrobenzoic acid

pKa Acid dissociation Ionization state

Researchers synthesizing aminobenzimidazoles or electron-rich heterocycles face costly route re-optimization when substituting less-functionalized nitrobenzoic acid analogs. Simple analogs (e.g., 3-nitrobenzoic acid, pKa ~3.47) alter electronic properties, nitro reduction kinetics, and accessible chemical space. • Direct reduction (H₂/Pd-C or SnCl₂/HCl) yields 2,5-dimethoxy-3-aminobenzoic acid without additional methoxylation • Retained 2,5-dimethoxy pattern provides electron-rich aniline scaffold for diazonium chemistry & heterocycle construction • ≥98% purity, mp 183-187 °C, full CoA; ships ambient, store RT (<15°C)

Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
CAS No. 17894-26-7
Cat. No. B098076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxy-3-nitrobenzoic acid
CAS17894-26-7
Molecular FormulaC9H9NO6
Molecular Weight227.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O
InChIInChI=1S/C9H9NO6/c1-15-5-3-6(9(11)12)8(16-2)7(4-5)10(13)14/h3-4H,1-2H3,(H,11,12)
InChIKeyQCJROOYLFVYZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxy-3-nitrobenzoic Acid Procurement & Specs


2,5-Dimethoxy-3-nitrobenzoic acid (DMNBA; CAS 17894-26-7; MFCD00017022) is a trisubstituted nitrobenzoic acid building block with molecular formula C9H9NO6 and molecular weight 227.17 g/mol . The compound bears two methoxy groups at the 2- and 5-positions and a nitro group at the 3-position on the benzoic acid core, with an IUPAC InChI Key of QCJROOYLFVYZEP-UHFFFAOYSA-N . It is supplied as a light yellow to orange crystalline powder with a documented melting point of 183–187 °C (lit.) and is soluble in methanol . DMNBA is primarily employed as a research intermediate for synthesizing pharmaceuticals, agrochemicals, dyes, and conductive polymers via reduction of the nitro group to the corresponding 2,5-dimethoxy-3-aminobenzoic acid or via carboxyl group derivatization .

Why 2,5-Dimethoxy-3-nitrobenzoic Acid Differs from Generic Analogs


Substituting 2,5-dimethoxy-3-nitrobenzoic acid with structurally similar nitrobenzoic acids (e.g., 3-nitrobenzoic acid, 4-nitrobenzoic acid, or 3,5-dinitrobenzoic acid) introduces non-trivial changes in electronic properties, steric accessibility, and synthetic outcomes. The methoxy substituents at the 2- and 5-positions act as strong electron-donating groups via resonance, modulating the acidity (pKa ≈ 3.13–3.09) of the carboxyl group and influencing the regioselectivity of electrophilic aromatic substitution or subsequent coupling reactions . The specific substitution pattern also determines the reduction kinetics of the nitro group and the solubility profile of the resulting aminobenzoic acid intermediate [1]. Using a less substituted analog (e.g., 3-nitrobenzoic acid, pKa ~3.47) or a positional isomer (e.g., 4,5-dimethoxy-2-nitrobenzoic acid) alters both the physical properties and the downstream chemical space accessible from the intermediate, requiring full re-optimization of synthetic routes . The quantitative evidence below establishes where these differences become decisive for scientific selection.

Quantitative Evidence vs. In-Class Nitrobenzoic Acids


pKa Differentiation from Unsubstituted Nitrobenzoic Acids

2,5-Dimethoxy-3-nitrobenzoic acid exhibits a calculated acid dissociation constant of pKa = 3.09–3.13 at 25 °C . This represents a substantial increase in acidity relative to unsubstituted 3-nitrobenzoic acid (reported pKa = 3.47), attributable to the electron-withdrawing nitro group meta to the carboxyl group combined with the resonance-donating methoxy groups para and ortho to the carboxyl [1]. The enhanced acidity affects carboxyl group reactivity in esterification and amidation reactions, as well as aqueous solubility as a function of pH, providing predictable ionization behavior under physiological or buffered reaction conditions.

pKa Acid dissociation Ionization state Reaction selectivity

Nitro Reduction Outcomes vs. 3-Nitrobenzoic Acid

The nitro group of 2,5-dimethoxy-3-nitrobenzoic acid undergoes catalytic hydrogenation (H2, Pd/C) or chemical reduction (SnCl2/HCl) to yield 2,5-dimethoxy-3-aminobenzoic acid as a single, structurally defined product . This contrasts with 3-nitrobenzoic acid reduction, which yields 3-aminobenzoic acid (m-aminobenzoic acid, melting point 174 °C), a compound with distinctly different solubility and coupling reactivity [1]. The presence of the 2- and 5-methoxy groups in the target compound directs the electron density of the resulting aniline derivative, influencing the nucleophilicity of the amino group for subsequent diazotization, acylation, or heterocycle formation.

Nitro reduction Aminobenzoic acid Catalytic hydrogenation Synthetic intermediate

Validated Purity & CAS Traceability

2,5-Dimethoxy-3-nitrobenzoic acid is commercially available with analytically validated purity of ≥98.0% by GC and neutralization titration, with lot-specific certificates of analysis documenting melting point (183.0–187.0 °C), appearance (light yellow to orange powder/crystal), and NMR structural confirmation . This level of documentation distinguishes the compound from less rigorously characterized positional isomers (e.g., 4,5-dimethoxy-2-nitrobenzoic acid, CAS 4998-07-6) or generic nitrobenzoic acids that may be supplied without standardized purity thresholds or spectral data . The compound's distinct UV and chromatographic properties also support its use as a reference standard in HPLC quantification of related dimethoxybenzoic acid derivatives .

Analytical QC HPLC standard Purity specification CAS validation

Regioisomer vs. 4,5-Dimethoxy-2-nitrobenzoic Acid

The 2,5-dimethoxy-3-nitro substitution pattern in 2,5-dimethoxy-3-nitrobenzoic acid (DMNBA) positions the nitro group meta to the carboxyl group and between the two methoxy substituents, creating a unique electronic and steric environment [1]. In contrast, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) places the nitro group ortho to the carboxyl, introducing intramolecular hydrogen bonding and altered carboxyl reactivity . The meta-nitro configuration in DMNBA minimizes steric hindrance around the carboxyl group during derivatization (e.g., acid chloride formation, amide coupling) while maintaining the electron-withdrawing influence of the nitro group on the aromatic ring, a balance not achievable with ortho-nitro or para-nitro regioisomers [2].

Regioisomer Substitution pattern Steric effects Synthetic accessibility

Benzimidazole Synthesis Precursor Utility

2,5-Dimethoxy-3-nitrobenzoic acid serves as a starting material for synthesizing aminophenylaminobenzimidazoles, a class of heterocyclic compounds with documented pharmaceutical relevance . The synthetic sequence involves conversion of DMNBA to the corresponding nitrobenzoic acid chloride, followed by reaction with appropriate diamines and subsequent reduction/cyclization [1]. This specific substitution pattern (2,5-dimethoxy-3-nitro) yields benzimidazole derivatives with a distinct substitution profile compared to those derived from unsubstituted 3-nitrobenzoic acid or 4-nitrobenzoic acid, where the absence of methoxy groups alters both the physicochemical properties and the biological target interactions of the final heterocyclic products.

Benzimidazole synthesis Pharmaceutical intermediate Acid chloride Heterocycle

Application Scenarios for 2,5-Dimethoxy-3-nitrobenzoic Acid


Catalytic Hydrogenation to Aminobenzoic Acid

2,5-Dimethoxy-3-nitrobenzoic acid is reduced to 2,5-dimethoxy-3-aminobenzoic acid using H2 with Pd/C catalyst or SnCl2/HCl . This aminobenzoic acid derivative serves as a versatile building block for subsequent diazonium chemistry, amide bond formation, or heterocycle construction. The 2,5-dimethoxy pattern is retained throughout the reduction, providing an electron-rich aniline scaffold (pKa of the amino group shifted relative to unsubstituted aniline) that is not accessible from 3-nitrobenzoic acid without additional methoxylation steps .

Dimethoxy-Benzimidazole and Heterocycle Libraries

DMNBA is employed as a starting material in the multi-step synthesis of aminophenylaminobenzimidazoles and related nitrogen-containing heterocycles . The carboxyl group is first activated (e.g., as the acid chloride), coupled with diamine partners, and the nitro group subsequently reduced and cyclized. The presence of the 2- and 5-methoxy groups on the final benzimidazole scaffold differentiates these compounds from analogs prepared from unsubstituted nitrobenzoic acids, with implications for target binding, solubility (modulated LogP ~1.2 for the acid form), and metabolic profile .

HPLC Reference Standard for Dimethoxybenzoic Acids

Due to its well-defined purity (≥98.0% by GC and titration), documented melting point (183–187 °C), and distinct UV absorption profile, 2,5-dimethoxy-3-nitrobenzoic acid is suitable as a calibration standard for reversed-phase HPLC methods quantifying related dimethoxy-substituted benzoic acid derivatives . The compound's retention time and spectral characteristics provide a reliable benchmark for method development and validation, supported by vendor-supplied certificates of analysis and NMR confirmation .

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